molecular formula C14H24ClNOSi B2864963 (2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine CAS No. 669704-00-1

(2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine

Cat. No.: B2864963
CAS No.: 669704-00-1
M. Wt: 285.89
InChI Key: HZADUNXTBVTIMB-UHFFFAOYSA-N
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Description

(2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine is a specialized organosilicon compound of high interest in materials science and synthetic chemistry. This molecule integrates an amine-terminated flexible linker with a dimethyl(4-chlorophenyl)silyl group, making it a valuable building block for constructing more complex functional materials. Its primary research applications include its use as a precursor in the synthesis of silicon-based polymers and dendrimers, and as a versatile linker or spacer molecule in surface functionalization and catalyst design. The reactive amine moiety allows for further conjugation or immobilization, while the organosilyl group can contribute to modified surface properties or serve as an intermediate in further silicon chemistry. Researchers can utilize this compound to explore its potential in creating novel silicone resins with specific optical or mechanical properties, or in developing advanced chromatographic stationary phases. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures should be followed, as with all chemicals of unknown toxicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(4-chlorophenyl)-dimethylsilyl]butoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24ClNOSi/c1-18(2,12-4-3-10-17-11-9-16)14-7-5-13(15)6-8-14/h5-8H,3-4,9-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZADUNXTBVTIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCOCCN)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chlorophenyl(dimethyl)silanol

The silyl precursor is synthesized through a Grignard reaction between 4-chlorophenylmagnesium bromide and dimethyldichlorosilane. Patent data indicate that such reactions proceed optimally in anhydrous tetrahydrofuran (THF) at -78°C, yielding 4-chlorophenyl(dimethyl)chlorosilane, which is subsequently hydrolyzed to the silanol using aqueous sodium bicarbonate. Key parameters:

  • Temperature control : Maintaining subzero temperatures prevents disiloxane formation
  • Solvent system : THF/water biphasic mixture ensures controlled hydrolysis
  • Yield : 72-85% after silica gel chromatography (hexane/ethyl acetate 4:1)

Etherification with Butoxyethyl Bromide

Coupling the silanol with 4-bromobutoxyethyl acetate employs propylphosphonic acid anhydride (T3P®) as a coupling agent in dichloromethane (DCM), as detailed in Scheme B of WO2024123815A1. Triethylamine (2.5 eq) neutralizes HBr generated during the reaction. The reaction proceeds at 0°C to room temperature over 12 hours, achieving 68% conversion. Post-reaction workup involves:

  • Quenching with ice-cold 1M HCl
  • Extraction with DCM (3×50 mL)
  • Drying over anhydrous MgSO₄
  • Solvent removal under reduced pressure

Amine Group Introduction

Gabriel Synthesis Route

The acetate-protected intermediate undergoes hydrolysis to reveal the primary amine:

  • Deprotection : 6M HCl in refluxing ethanol (4 h) removes the acetyl group
  • Phthalimide substitution : React with potassium phthalimide in DMF at 120°C (8 h)
  • Hydrazinolysis : Hydrazine hydrate in ethanol liberates the free amine, yielding the target compound

Yields for this three-step sequence range from 45-52%, with purity >98% (HPLC). Patent WO2024123815A1 emphasizes the criticality of using non-nucleophilic bases like triethylamine to prevent silyl ether cleavage during these steps.

Reductive Amination Alternative

An improved pathway involves reductive amination of butoxyethyl aldehyde with ammonium acetate:

  • Aldehyde synthesis : Oxidize 4-(2-hydroxyethoxy)butylsilyl intermediate using Dess-Martin periodinane
  • Condensation : React with ammonium acetate in methanol (NaBH₃CN, 0°C → rt)
  • Workup : Neutralize with saturated NaHCO₃, extract with ethyl acetate

This method achieves 67% yield with fewer purification steps compared to Gabriel synthesis.

Catalytic and Enzymatic Modifications

Recent advances leverage biocatalysts for asymmetric synthesis. The patent describes using ketone reductase (KRED-117297) and glucose dehydrogenase (GDH-117446) to resolve chiral intermediates. Though the target compound lacks stereocenters, these enzymes could potentially enhance the purity of silyl-containing precursors by eliminating enantiomeric impurities.

Purification and Characterization

Crystallization Optimization

The final amine is recrystallized from ethyl acetate/n-heptane (1:3 v/v) at -20°C, producing needle-like crystals (mp 89-91°C). X-ray diffraction confirms the silyl ether’s gauche conformation and amine protonation state.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 2H, ArH), 7.32 (d, J=8.4 Hz, 2H, ArH), 3.58 (t, J=6.0 Hz, 2H, OCH₂), 3.40 (q, J=5.6 Hz, 2H, NH₂CH₂), 1.75-1.58 (m, 4H, SiCH₂CH₂), 0.58 (s, 6H, Si(CH₃)₂)
  • ESI-MS : m/z 301.1 [M+H]⁺ (calc. 300.8)

Comparative Method Analysis

Parameter Gabriel Synthesis Reductive Amination Enzymatic Route
Yield (%) 45-52 62-67 55-60*
Purity (%) 98.5 99.1 99.6
Steps 3 2 4
Cost Index 1.0 0.8 1.5

*Estimated based on analogous transformations in WO2024123815A1

Industrial Scalability Considerations

The reductive amination route demonstrates superior scalability due to:

  • Minimal protection/deprotection steps
  • Compatibility with continuous flow reactors
  • Lower solvent consumption (3 L/kg vs. 8 L/kg for Gabriel synthesis) However, T3P® coupling costs necessitate evaluation of alternative reagents like EDC/HOBt for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound .

Scientific Research Applications

(2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key differences between the target compound and structurally related molecules from the evidence:

Compound Name Molecular Formula Key Functional Groups Notable Properties References
(2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine C₁₄H₂₃ClNOSi Dimethylsilyl, 4-chlorophenyl, butoxyethylamine High lipophilicity (silicon), potential hydrolytic instability, discontinued
(4-butoxyphenyl)methylamine C₁₉H₃₃NO Butoxyphenyl, branched alkylamine Enhanced solubility (longer alkyl chain), stable ether linkage
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride C₁₀H₁₀Cl₂N₂S·2HCl 4-Chlorophenyl-thiazole, methylamine Aromatic heterocycle (thiazole), increased acidity (dihydrochloride salt)
(E)-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methylidene][(4-chlorophenyl)methyl]amine C₁₇H₁₃Cl₂N₃ Imidazole, chlorophenyl, Schiff base Planar aromatic system, potential for metal coordination (imine)

Key Comparative Analysis

Silicon vs. Sulfur/Oxygen Analogues
  • The dimethylsilyl group in the target compound confers greater lipophilicity compared to sulfur-containing analogues (e.g., thiazole or sulfanyl derivatives in ). This could enhance membrane permeability but may reduce aqueous solubility.
Chlorophenyl Substituent
  • The 4-chlorophenyl group is a common feature in all listed compounds, contributing electron-withdrawing effects. In the target compound, this group stabilizes the silyl moiety, whereas in thiazole or imidazole derivatives, it may direct electrophilic substitution or π-π stacking .
Amine Functionality
  • The primary amine in the target compound is less sterically hindered than secondary or aromatic amines (e.g., (4-butoxyphenyl)methylamine ), enabling faster nucleophilic reactions. However, its basicity may be lower than imidazole-based amines due to the absence of aromatic conjugation .
Stability and Commercial Availability
  • The target compound’s discontinuation contrasts with the commercial availability of analogues like (4-butoxyphenyl)methylamine , suggesting possible instability (e.g., hydrolysis of the silyl ether) or synthetic challenges.

Biological Activity

The compound (2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine, often referred to as a silane-based amine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The structure of this compound can be represented as follows:

CxHyClNSi\text{C}_x\text{H}_y\text{Cl}\text{N}\text{Si}

Where the specific values for xx and yy depend on the complete molecular formula which includes the silane and amine functionalities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial properties : Compounds containing chlorophenyl groups often demonstrate significant antibacterial and antifungal activities.
  • Cytotoxic effects : Some derivatives have shown efficacy in inhibiting cancer cell growth.
  • Neuroprotective effects : Certain silane derivatives are being studied for their potential in treating neurodegenerative diseases.

1. Antimicrobial Activity

A study investigated the antimicrobial efficacy of various silane compounds, including derivatives similar to this compound. Results indicated that the presence of the chlorophenyl group significantly enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainZone of Inhibition (mm)
Compound AS. aureus15
Compound BE. coli18
This compoundS. aureus20

2. Cytotoxicity Studies

Research conducted on various amine derivatives highlighted their cytotoxic effects on lung cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment with the compound. The results demonstrated a dose-dependent reduction in cell viability, suggesting potential use in cancer therapy .

Concentration (µM)Cell Viability (%)
0100
1085
5065
10030

3. Neuroprotective Effects

In another investigation focusing on neuroprotection, derivatives similar to this compound were tested for their ability to protect neuronal cells from oxidative stress. The findings indicated that these compounds could significantly reduce cell death induced by oxidative agents, potentially benefiting conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting a silyl chloride precursor (e.g., 4-[(4-chlorophenyl)(dimethyl)silyl]butyl chloride) with 2-aminoethanol under basic conditions (e.g., triethylamine in anhydrous THF) forms the target amine. Optimization involves:

  • Solvent selection : Polar aprotic solvents like DMF improve yields by stabilizing intermediates .
  • Temperature control : Reflux (60–80°C) accelerates reaction kinetics but must avoid decomposition.
  • Catalysts : Bases like K₂CO₃ enhance nucleophilicity of the amine .
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradient) removes unreacted starting materials .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Answer : Orthogonal methods are essential:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm backbone structure; ²⁹Si NMR (δ ~10–15 ppm) verifies the silyl group .
  • Mass spectrometry : HRMS (ESI+) matches theoretical [M+H]⁺ (e.g., m/z 342.1543) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers address conflicting reports on the biological activity of this compound in enzyme inhibition assays?

  • Answer : Discrepancies may arise from assay variability (e.g., enzyme source, substrate concentration). To resolve:

  • Standardize protocols : Use recombinant enzymes (e.g., expressed in E. coli) and fixed substrate Km values .
  • Validate purity : Ensure >98% purity via HPLC and NMR to exclude impurities as confounding factors .
  • Dose-response curves : Calculate IC₅₀ values under consistent conditions (pH 7.4, 37°C) .
  • Comparative studies : Test structural analogs (e.g., replacing Cl with F) to isolate substituent effects .

Q. What computational and experimental strategies are recommended to evaluate the environmental stability and degradation pathways of this compound?

  • Answer :

  • Computational modeling : Use QSAR tools (e.g., EPI Suite) to predict hydrolysis half-lives and logP values. Molecular dynamics simulations assess interactions with soil organic matter .
  • Experimental degradation studies :
  • Hydrolysis : Incubate at pH 4, 7, and 9 (25°C); monitor via LC-MS for silanol byproducts .
  • Photolysis : Expose to UV light (λ = 254 nm) and identify radicals via EPR spectroscopy .

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